molecular formula C12H14N4O B171785 6-Amino-8-morpholino-1,7-naphthyridine CAS No. 106309-54-0

6-Amino-8-morpholino-1,7-naphthyridine

Cat. No. B171785
M. Wt: 230.27 g/mol
InChI Key: XQBBGCGBMPUUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-8-morpholino-1,7-naphthyridine (AMN) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the naphthyridine family of compounds and is known for its ability to selectively target specific enzymes and receptors in the body.

Mechanism Of Action

6-Amino-8-morpholino-1,7-naphthyridine works by inhibiting the activity of specific enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair. This inhibition leads to increased DNA damage and ultimately cell death in cancer cells.

Biochemical And Physiological Effects

6-Amino-8-morpholino-1,7-naphthyridine has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Amino-8-morpholino-1,7-naphthyridine in lab experiments is its high selectivity for specific enzymes and receptors, which allows for more targeted and precise research. However, 6-Amino-8-morpholino-1,7-naphthyridine can be difficult to synthesize and its use in vivo may be limited by its poor solubility and bioavailability.

Future Directions

There are many potential future directions for research on 6-Amino-8-morpholino-1,7-naphthyridine. One area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of 6-Amino-8-morpholino-1,7-naphthyridine and to identify additional targets for its use in drug development. Finally, the development of more efficient and scalable synthesis methods for 6-Amino-8-morpholino-1,7-naphthyridine could help to overcome some of the limitations of its use in lab experiments and in vivo.

Scientific Research Applications

6-Amino-8-morpholino-1,7-naphthyridine has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Its ability to selectively target specific enzymes and receptors makes it an attractive candidate for drug development.

properties

CAS RN

106309-54-0

Product Name

6-Amino-8-morpholino-1,7-naphthyridine

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

8-morpholin-4-yl-1,7-naphthyridin-6-amine

InChI

InChI=1S/C12H14N4O/c13-10-8-9-2-1-3-14-11(9)12(15-10)16-4-6-17-7-5-16/h1-3,8H,4-7H2,(H2,13,15)

InChI Key

XQBBGCGBMPUUDK-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C3C(=CC(=N2)N)C=CC=N3

Canonical SMILES

C1COCCN1C2=C3C(=CC(=N2)N)C=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 800 mg of 6-amino-8-bromo-1,7-naphthyridine and 3.12 g of morpholine, 40 ml of methanol was added. The resultant mixture was refluxed for 13 hours. After the reaction, methanol was distilled off under reduced pressure and chloroform was added to the residue. After washing the chloroform solution with water, it was dried with anhydrous magnesium sulfate. Chloroform was distilled off under reduced pressure and a small amount of acetone was added to the residue to dissolve same. Hexane was then added to the residue, followed by removal of insoluble matter by filtration. The filtrate was concentrated and the residue was recrystallized from a mixed solvent of chloroform and hexane, thereby obtaining 500 mg of 6-amino-8-morpholino-1,7-naphthyridine (Compound No. 3) as yellowish crystals (yield: 60.9%).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.